molecular formula C12H2F2N4 B1276470 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane CAS No. 73318-02-2

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane

Cat. No.: B1276470
CAS No.: 73318-02-2
M. Wt: 240.17 g/mol
InChI Key: PFSDYUVXXQTNMX-UHFFFAOYSA-N
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Description

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is an organic compound with the molecular formula C12H2F2N4. It is a derivative of quinodimethane, characterized by the presence of two fluorine atoms and four cyano groups. This compound is known for its high electron affinity and is widely used in organic electronics due to its excellent electron transport properties .

Mechanism of Action

Target of Action

The primary target of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is the electron transport system in organic semiconductors . This compound is known for its excellent electron transport properties, which are crucial for the functioning of organic electronics .

Mode of Action

This compound interacts with its target by facilitating efficient band-like electron transport . This is achieved through multidimensional intermolecular charge delocalization . The compound’s small molecular size implies high reorganization energy, which is typically incompatible with efficient charge transport. This compound overcomes this challenge through its unique molecular structure and interactions .

Biochemical Pathways

The compound affects the charge transport pathways in organic semiconductors . It enables efficient charge transport by increasing charge carrier delocalization over several molecules due to the electronic coupling between them . This results in a high charge mobility, which is a desirable property in organic semiconductors .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, it refers to the compound’s behavior in an electronic device. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties in this context are related to its ability to facilitate electron transport . Its high electron mobility contributes to its effective distribution and utilization in the device .

Result of Action

The result of the action of this compound is the enhancement of the electron transport properties of organic semiconductors . This leads to improved performance of the semiconductor devices in which it is used .

Action Environment

The action of this compound is influenced by environmental factors such as the packing motif of the compound and the presence of low-frequency vibrations . The specific packing motif of the compound, with only one molecule per primitive cell, decreases electron-phonon interaction and increases electron mobility . Additionally, the compound’s action is less affected by low-frequency vibrations, which further enhances its electron transport efficiency .

Biochemical Analysis

Biochemical Properties

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane plays a crucial role in biochemical reactions, particularly in electron transport processes. It interacts with various biomolecules, including enzymes and proteins, to facilitate efficient charge transfer. The compound’s unique structure allows it to form strong non-covalent interactions with these biomolecules, enhancing its electron transport capabilities .

Cellular Effects

This compound has been shown to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating electron transport within cells. This modulation can lead to changes in cellular function, impacting various cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to facilitate charge delocalization and electron transport. The compound’s small size and high reorganization energy enable efficient charge transfer through a band-like transport mechanism. This process involves the interaction of this compound with biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound maintains its electron transport properties over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound exhibits beneficial effects on electron transport and cellular function. At high doses, it may cause toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate electron transport. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic processes within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its electron transport capabilities and overall function within cells .

Preparation Methods

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane can be synthesized through a multi-step process. One common method involves the reaction of 2,5-difluoro-1,4-benzenediol with sodium tetracyanoethene in the presence of a base to yield the desired product . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity. Industrial production methods often involve scaling up this process while maintaining stringent quality control measures to produce the compound in large quantities .

Chemical Reactions Analysis

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is compared with other similar compounds such as:

The uniqueness of this compound lies in its balanced electron affinity and mobility, making it a versatile compound for various electronic applications.

Properties

IUPAC Name

2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F2N4/c13-11-1-9(7(3-15)4-16)12(14)2-10(11)8(5-17)6-18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSDYUVXXQTNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413647
Record name 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73318-02-2
Record name 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes F2-TCNQ unique in terms of its electron transport properties compared to similar compounds like TCNQ and F4-TCNQ?

A1: F2-TCNQ stands out due to its exceptionally high band-like electron mobility, reaching up to 25 cm2 V-1 s-1 in single-crystal field-effect transistors []. This superior performance is attributed to several factors:

  • 3D Charge Percolation Network: The specific packing motif of F2-TCNQ, with one molecule per primitive cell, facilitates efficient three-dimensional charge transport [].
  • Reduced Electron-Phonon Interaction: The absence of low-frequency vibrational modes in F2-TCNQ, as observed in Raman spectroscopy and confirmed by DFT calculations, minimizes electron-phonon scattering and enhances electron mobility [].
  • Nuclear Tunneling Effect: Theoretical studies suggest that nuclear tunneling contributes significantly to the high electron mobility in F2-TCNQ, exceeding predictions based solely on classical Marcus theory [].

Q2: How does F2-TCNQ interact with electron-donating molecules, and what is the significance of these interactions?

A2: F2-TCNQ acts as a strong electron acceptor and forms interfaces with electron-donating molecules, leading to charge injection [, ]. Notably, even weak donors can create highly conductive interfaces with F2-TCNQ, exhibiting band-like transport behavior []. This ability to form conductive interfaces with a wide range of donors, regardless of precise energy level matching, opens up possibilities for tailoring the electronic properties of organic semiconductor materials.

Q3: Can you elaborate on the charge transfer phenomena observed at the interface between F2-TCNQ and other organic crystals?

A3: Research indicates that the contact interface between single crystals of F2-TCNQ and electron-donating molecules like (phthalocyaninato)nickel(II) (Ni(Pc)) exhibits metal-like transport properties, despite both individual components being band insulators []. Infrared spectroscopy confirms that this high conductivity stems from charge injection at the interface []. Interestingly, this occurs even though Ni(Pc) and F2-TCNQ do not form charge transfer complex crystals []. This phenomenon highlights the potential of F2-TCNQ in creating highly conductive heterojunctions with significant implications for organic electronic device development.

Q4: Has F2-TCNQ been successfully synthesized on a larger scale, and what are the implications of such a synthesis?

A4: Yes, a gram-scale synthesis of F2-TCNQ has been developed, involving a three-step sequence with a 62% cumulative yield []. This achievement is crucial for enabling further research and potential industrial applications of F2-TCNQ, as it overcomes the limitations of small-scale laboratory syntheses.

Q5: Are there any studies exploring the nano-scale properties and applications of F2-TCNQ?

A5: Research has explored the preparation and properties of nanoaggregates composed of charge-transfer complexes containing butadiyne derivatives with tetrathiafulvalene (TTF) moieties and F2-TCNQ []. These nanoaggregates, formed via the reprecipitation method, exhibit interesting electrical properties. Notably, nanoaggregates of BUT1-F2TCNQ and BUT2-F2TCNQ complexes demonstrate conductivities exceeding 10−6 S/cm, whereas their bulk crystals do not show measurable conductivities []. This highlights the potential of F2-TCNQ in nanoscale electronic materials and devices.

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